![molecular formula C21H18N2O3 B14174741 2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid CAS No. 918957-81-0](/img/structure/B14174741.png)
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid is a complex organic compound that features a pyrene moiety linked to an amino acid structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid typically involves the following steps:
Formation of the Pyrene Derivative: The pyrene moiety is first functionalized to introduce reactive groups that can participate in further reactions. This often involves nitration, reduction, and subsequent functional group transformations.
Coupling with Amino Acid: The functionalized pyrene derivative is then coupled with an amino acid derivative under specific conditions. This step may involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of each reaction step and minimizing the production of by-products.
化学反应分析
Types of Reactions
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrene ring or the amino acid moiety.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may yield alcohols or amines.
科学研究应用
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies due to the pyrene moiety’s fluorescent properties.
Biology: The compound can be used to study protein-ligand interactions and enzyme activity.
Industry: The compound’s unique properties make it useful in the development of new materials and sensors.
作用机制
The mechanism of action of 2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function. The amino acid component can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid: This compound features a phenyl group instead of a pyrene moiety, resulting in different chemical and biological properties.
2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid: The presence of a hydroxyl group on the phenyl ring introduces additional reactivity and potential hydrogen bonding interactions.
Uniqueness
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid is unique due to the presence of the pyrene moiety, which imparts distinct fluorescent properties and the ability to interact with aromatic systems. This makes it particularly valuable in applications requiring fluorescence-based detection or interaction with nucleic acids and proteins.
属性
CAS 编号 |
918957-81-0 |
|---|---|
分子式 |
C21H18N2O3 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H18N2O3/c22-17(21(26)23-11-18(24)25)10-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)20(14)19(12)13/h1-9,17H,10-11,22H2,(H,23,26)(H,24,25)/t17-/m0/s1 |
InChI 键 |
UCTSFTMCMVPXBA-KRWDZBQOSA-N |
手性 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)NCC(=O)O)N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)NCC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


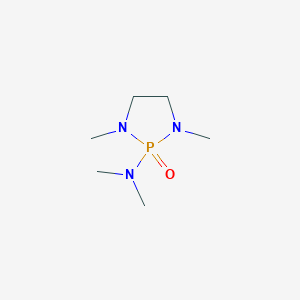
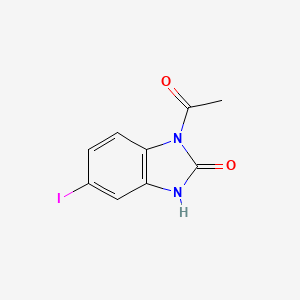
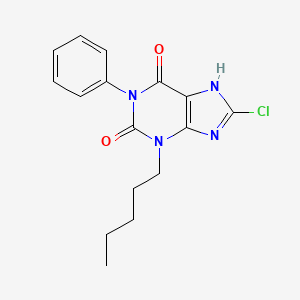
![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B14174682.png)
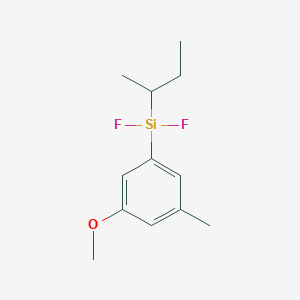
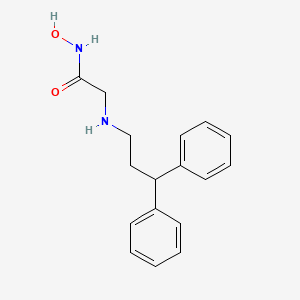
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
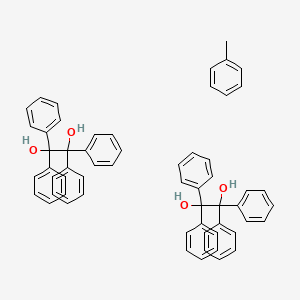
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
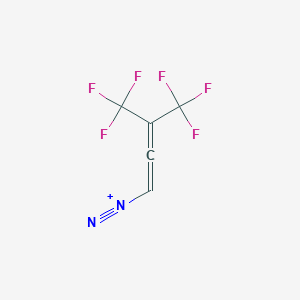
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
